molecular formula C8H7NO4 B181349 4-Methyl-3-nitrobenzoic acid CAS No. 96-98-0

4-Methyl-3-nitrobenzoic acid

Cat. No.: B181349
CAS No.: 96-98-0
M. Wt: 181.15 g/mol
InChI Key: BBEWSMNRCUXQRF-UHFFFAOYSA-N
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Description

4-Methyl-3-nitrobenzoic acid is an organic compound with the molecular formula C8H7NO4 . It is a nitrated carboxylic acid, characterized by the presence of a methyl group and a nitro group attached to a benzene ring. This compound is known for its prismatic crystals or off-white powder appearance .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-3-nitrobenzoic acid can be synthesized through various methods. One common method involves the selective oxidation of 2,4-dimethyl nitrobenzene using diluted nitric acid as the oxidant. The reaction conditions include controlled feed ratio, reaction temperature, pressure, and time to achieve a high yield . Another method involves the oxidation of 3-nitrobenzaldehyde .

Industrial Production Methods: In industrial settings, the production of this compound often employs nitric acid oxidation due to its cost-effectiveness and environmental benefits. This method replaces stronger oxidizing agents like potassium permanganate and potassium dichromate, making the process safer and more sustainable .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3-nitrobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The nitro group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Nitric acid, potassium permanganate.

    Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).

    Substitution: Electrophilic reagents like halogens in the presence of a Lewis acid catalyst.

Major Products:

    Reduction: 4-Methyl-3-aminobenzoic acid.

    Substitution: Various substituted benzoic acids depending on the electrophile used.

Scientific Research Applications

Pharmaceutical Development

4-Methyl-3-nitrobenzoic acid is primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals. Notably, it has shown potential in developing anti-inflammatory and analgesic drugs. A significant study highlighted its effectiveness in inhibiting the migration of non-small cell lung cancer (NSCLC) cells, suggesting its potential as an antimetastatic agent. The compound was found to impair epithelial growth factor (EGF)-induced chemotaxis and chemokinesis in cancer cells, which could lead to novel therapeutic strategies against metastasis in lung cancer patients .

Case Study: NSCLC Treatment

  • Study Findings : MNBA significantly inhibited EGF-induced cell migration in NSCLC cell lines (A549, H1299, H358).
  • Mechanism : The inhibition was linked to impaired cofilin phosphorylation and actin polymerization, critical for cell motility .

Dyes and Pigments

The compound is utilized in the production of dyes and pigments, contributing vibrant colors to textiles and plastics. Its chemical structure allows for effective dyeing processes, which are essential in the fashion and manufacturing industries.

Polymer Chemistry

In polymer chemistry, this compound is employed to develop specialty polymers that exhibit enhanced thermal stability and chemical resistance. These properties are crucial for applications in automotive and aerospace sectors where materials must withstand extreme conditions.

Analytical Chemistry

MNBA serves as a reagent in various analytical techniques. Its ability to react with other substances makes it useful for detecting and quantifying chemical compounds, which is vital for quality control in laboratories.

Environmental Science

Research into the environmental impact of nitro compounds has included this compound. Studies focus on understanding its degradation processes in ecosystems, contributing to environmental health assessments .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Use Cases
Pharmaceutical DevelopmentIntermediate for anti-inflammatory and analgesic drugs; potential antimetastatic agentInhibits NSCLC cell migration
Dyes and PigmentsUsed in textile and plastic industries for vibrant colorsEssential for dye production
Polymer ChemistryEnhances thermal stability and chemical resistance in specialty polymersApplications in automotive and aerospace
Analytical ChemistryActs as a reagent for detection and quantification of substancesVital for laboratory quality control
Environmental ScienceStudies degradation processes of nitro compoundsAssesses environmental health impacts

Mechanism of Action

The mechanism of action of 4-Methyl-3-nitrobenzoic acid involves its functional groups. The nitro group is electron-withdrawing, which influences the reactivity of the benzene ring in electrophilic aromatic substitution reactions. The carboxylic acid group can donate hydrogen ions, making it reactive in acid-base reactions .

Comparison with Similar Compounds

  • 3-Nitrobenzoic acid
  • 4-Nitrobenzoic acid
  • 3-Methylbenzoic acid

Comparison: 4-Methyl-3-nitrobenzoic acid is unique due to the presence of both a methyl and a nitro group on the benzene ring. This combination of substituents affects its reactivity and physical properties, distinguishing it from other nitrobenzoic acids .

Biological Activity

4-Methyl-3-nitrobenzoic acid (MNBA) is a compound that has garnered attention due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

This compound, with the chemical formula C8H7NO4C_8H_7NO_4, is classified as a nitroaromatic compound. Its structure features a methyl group and a nitro group attached to a benzoic acid backbone, which influences its reactivity and biological interactions.

Research indicates that MNBA exhibits several mechanisms of action, particularly in the context of inflammation and pain modulation. A study highlighted its role as a nitric oxide (NO) donor, where it was shown to release nitrates upon electrochemical reduction. This process can lead to the generation of NO, which plays a crucial role in various physiological functions, including vasodilation and immune response modulation .

Inhibition of Inflammatory Responses

MNBA has demonstrated significant anti-inflammatory properties in experimental models. Systemic administration in mice resulted in the inhibition of nociceptive responses and reduced paw edema induced by carrageenan. These effects were associated with decreased recruitment of neutrophils and reduced levels of inflammatory cytokines such as IL-1β, IL-6, and TNF-α, while promoting IL-10 production .

Biological Activities

The biological activities of this compound can be summarized as follows:

  • Anti-inflammatory Effects : MNBA reduces inflammation by modulating cytokine production and inhibiting neutrophil recruitment.
  • Analgesic Properties : It alleviates pain responses in animal models, suggesting potential use in pain management therapies.
  • Anticancer Potential : Preliminary studies indicate that MNBA may inhibit cell migration, which is crucial for cancer metastasis .

Study on Pain and Inflammation

A pivotal study investigated the electrochemical properties of MNBA and its effects on inflammatory pain models. The results indicated that MNBA effectively reduced inflammatory responses through mechanisms involving NO generation and cytokine modulation. The study utilized various voltammetric techniques to elucidate the compound's electrochemical behavior, confirming its potential as an analgesic and anti-inflammatory agent .

Anticancer Activity

In vitro studies have suggested that MNBA may possess anticancer properties by inhibiting cell migration. This activity is particularly relevant in the context of cancer metastasis, where the ability to prevent tumor cells from spreading is crucial for effective treatment strategies .

Data Table: Summary of Biological Activities

Biological ActivityMechanism/EffectReferences
Anti-inflammatoryReduced cytokine production; inhibited neutrophil recruitment
AnalgesicAlleviates nociceptive responses
AnticancerInhibits cell migration

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-methyl-3-nitrobenzoic acid, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via nitration of p-toluic acid using nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled temperatures (0–5°C) to minimize byproducts. Alternative methods include mechanochemical nitration using Fe(NO₃)₃ and P₂O₅, which avoids solvent use and achieves high regioselectivity . Key parameters include reaction time (2–5 hours for conventional nitration vs. 6 hours for mechanochemical) and solvent choice (dichloromethane or acetic acid). Yields vary between 60–85% depending on purity of starting materials and post-synthesis purification (e.g., recrystallization in ethanol) .

Q. How do the physicochemical properties of this compound inform its handling and experimental design?

  • Key Data :

  • Melting point: 187–192°C (lit. range from multiple sources) .
  • LogP: 1.9 (indicating moderate hydrophobicity; relevant for solubility in organic solvents) .
  • Water solubility: <0.1 g/100 mL at 22°C, necessitating polar aprotic solvents (e.g., DMSO) for biological assays .
    • Safety : The compound is thermally stable but decomposes upon prolonged exposure to light. Use inert atmospheres for high-temperature reactions .

Advanced Research Questions

Q. How can discrepancies between experimental and DFT-calculated vibrational spectra be resolved?

  • Methodology : Density Functional Theory (DFT) at the B3LYP/6-311++G level predicts harmonic vibrational frequencies, but anharmonic effects and basis set limitations lead to overestimations. Scaling factors (e.g., 0.961 for C=O stretching) reduce the root-mean-square (RMS) error to ~11.68 cm⁻¹. Experimental FTIR and Raman spectra (e.g., 1680 cm⁻¹ for nitro group stretching) validate computational adjustments .
  • Data Contradictions : Discrepancies in nitro group frequencies (Δ~20 cm⁻¹) arise from crystal packing effects unaccounted for in gas-phase DFT models. Solid-state simulations or periodic boundary conditions improve accuracy .

Q. What strategies optimize crystal growth for nonlinear optical (NLO) applications?

  • Crystallization Techniques : The vertical Bridgman-Stockbarger method produces large single crystals by maintaining a steep thermal gradient (2–5°C/cm) and slow cooling rates (0.5–1.0°C/h). Ethanol-water mixtures (3:1 v/v) yield optically transparent crystals with high second-harmonic generation (SHG) efficiency (1.5× urea reference) .
  • Challenges : Defects from impurities (e.g., residual nitro precursors) reduce SHG output. Recrystallization with activated charcoal improves purity .

Q. How do vapor pressure measurements reconcile conflicting literature data for environmental fate modeling?

  • Experimental vs. Predictive Models : Sub-cooled liquid vapor pressure (PL<sup>sat</sup>) at 298 K is 1.38×10⁻³ Pa via Knudsen effusion mass spectrometry. SIMPOL and Nannoolal methods underestimate/overestimate PL<sup>sat</sup> by 0.8–0.9 orders of magnitude due to inadequate parametrization of nitro-aromatic interactions .
  • Implications : Environmental persistence models require experimental PL<sup>sat</sup> values to avoid errors in atmospheric lifetime predictions .

Q. What mechanisms underlie the compound’s anti-metastatic activity in cancer studies?

  • In Vivo Findings : At 50 mg/kg (SCID mice), this compound inhibits tumor cell migration by blocking chemokine receptor CXCR4 signaling. Molecular docking studies suggest nitro and carboxyl groups interact with CXCR4’s transmembrane helices (binding energy: −8.2 kcal/mol) .
  • Contradictions : Conflicting cytotoxicity data (IC₅₀: 25–100 µM across cell lines) highlight dependency on cellular uptake efficiency. Fluorescent tagging (e.g., FITC conjugates) clarifies intracellular localization .

Q. How do regioselectivity challenges in nitration impact derivative synthesis?

  • Case Study : Nitration of p-toluic acid yields 85% 3-nitro-4-methyl isomer under H₂SO₄/HNO₃, but competing 5-nitro products form at higher temperatures (>10°C). Computational modeling (Hammett σ<sup>+</sup> parameters) predicts electrophilic attack at the meta position due to methyl group deactivation .
  • Mitigation : Use directing groups (e.g., acetyl protection) or Lewis acids (InCl₃) to enhance para-selectivity in derivative synthesis .

Q. Methodological Recommendations

  • Synthetic Optimization : Prioritize mechanochemical nitration for eco-friendly, high-yield routes .
  • Spectroscopic Validation : Pair DFT with solid-state NMR to resolve crystal packing effects .
  • Environmental Modeling : Use experimental PL<sup>sat</sup> values over predictive algorithms for accuracy .

Properties

IUPAC Name

4-methyl-3-nitrobenzoic acid
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InChI

InChI=1S/C8H7NO4/c1-5-2-3-6(8(10)11)4-7(5)9(12)13/h2-4H,1H3,(H,10,11)
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InChI Key

BBEWSMNRCUXQRF-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]
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Molecular Formula

C8H7NO4
Record name 4-METHYL-3-NITROBENZOIC ACID
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DSSTOX Substance ID

DTXSID6025642
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Molecular Weight

181.15 g/mol
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Physical Description

Prismatic crystals or off-white powder. (NTP, 1992), Solid; [CAMEO] Light yellow crystalline solid; [Sigma-Aldrich MSDS]
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
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CAS No.

96-98-0
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Melting Point

369 to 374 °F (NTP, 1992)
Record name 4-METHYL-3-NITROBENZOIC ACID
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Synthesis routes and methods

Procedure details

Conc. sulfuric acid (25 ml; 0.5 equiv.) was added over a period of 10 minutes to nitric acid at 0° C. (69-72%; 25 ml; 0.5 equiv.). The resulting mixture was stirred for 30 minutes at 0° C. Conc. sulfuric acid (75 ml; 1.5 equiv.) was added at room temperature, over a period of 20 minutes, to 4-methylbenzoic acid (50 g; 1 equiv.). The resulting suspension was cooled to 0° C., and the nitrating acid was added thereto over a period of 45 minutes. The resulting reaction mixture was stirred for 1 hour at 10-20° C. When the conversion was complete, the reaction mixture was poured onto ice-water and the resulting white solid was filtered out and dried. 4-Methyl-3-nitrobenzoic acid (66.5 g; 82.7%) was obtained in the form of a white solid.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

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